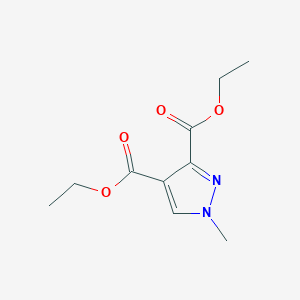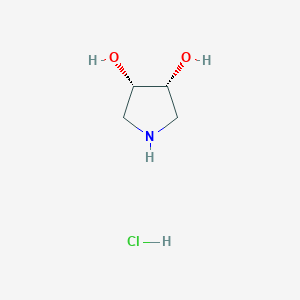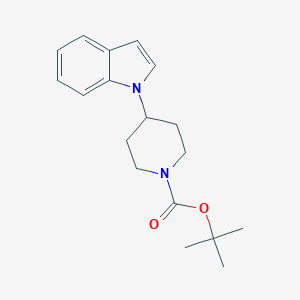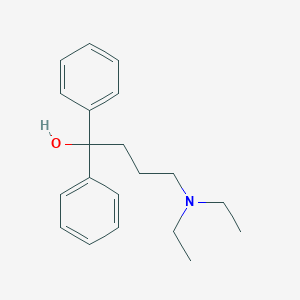
Diethyl-1-Methyl-1H-Pyrazol-3,4-dicarboxylat
Übersicht
Beschreibung
Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester is a type of pyrazole derivative . Pyrazoles are a class of compounds that have a five-membered heterocyclic aromatic ring structure with two nitrogen atoms at positions 1 and 2 and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can be oxidized to yield pyrazoles .Molecular Structure Analysis
The molecular structure of Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester consists of a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms . The molecular formula is C10H14N2O4 .Chemical Reactions Analysis
Pyrazoles can participate in a variety of chemical reactions. For instance, they can undergo [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .Wirkmechanismus
Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester is believed to exert its effects by binding to the active site of the target enzyme and preventing the substrate from binding. This results in a decrease in enzyme activity and an increase in substrate concentration. Additionally, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit cholinesterase activity, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has been shown to have antioxidant and anti-inflammatory properties. Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has also been shown to have neuroprotective effects, reducing neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a well-characterized mechanism of action. Additionally, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has been shown to be effective in a variety of experimental models, indicating its potential for use in a wide range of applications. However, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester. One area of interest is the development of Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester may have potential applications in the treatment of other conditions such as cancer and inflammation. Further studies are needed to fully elucidate the potential of Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has been studied for its ability to inhibit cholinesterase activity, reduce oxidative stress and inflammation, and have neuroprotective effects. Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester has several advantages for use in lab experiments, including its ease of synthesis and well-characterized mechanism of action. However, further studies are needed to fully elucidate the potential of Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester and to determine its safety and efficacy in humans.
Synthesemethoden
Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester can be synthesized using a variety of methods, including the reaction of 1-methylpyrazole-3,4-dicarboxylic acid with diethyl carbonate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and takes several hours to complete. The resulting Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester can be purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Diethyl-1-Methyl-1H-Pyrazol-3,4-dicarboxylat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Pharmazeutische Forschung Potenzielles Therapeutisches Mittel Synthese: Diese Verbindung ist strukturell mit Pyrazolderivaten verwandt, die für ihre pharmakologischen Eigenschaften bekannt sind. Es kann bei der Synthese verschiedener therapeutischer Mittel verwendet werden, wie z. B. γ-Sekretase-Modulatoren für die Alzheimer-Krankheit, JAK2-Inhibitoren für myeloproliferative Erkrankungen und c-Met-Kinase-Inhibitoren zur Behandlung von Krebs .
Materialwissenschaften Entwicklung von Soft-Aktuatoren: Ähnlich wie seine Pyrrolanaloga könnte this compound bei der Entwicklung von Soft-Aktuatoren mit Anwendungen in der Robotik und in medizinischen Geräten verwendet werden. Diese Aktuatoren erfordern Materialien, die eine minimale elektrochemische Kriechbewegung und eine gleichmäßige Aktuatordehnung aufweisen .
Organische Chemie Reagenz in der Synthese: In der organischen Synthese könnte diese Verbindung als vielseitiges Reagenz zur Konstruktion komplexer Moleküle fungieren. Sein Potenzial liegt in der Bildung von Aminopyridinen, Aminotriazinen und anderen heterocyclischen Verbindungen, die in verschiedenen chemischen Industrien wertvoll sind .
Katalyse Wasserstoffquelle: Derivate von Pyrazol-dicarboxylaten wurden als Wasserstoffquellen in katalytischen Reaktionen wie konjugierter Reduktion und reduktiver Aminierung verwendet. Dies deutet darauf hin, dass this compound eine ähnliche Rolle bei der Erleichterung dieser wichtigen Transformationen spielen könnte .
Analytische Chemie Chromatographiestandards: Verbindungen wie this compound können aufgrund ihrer einzigartigen chemischen Eigenschaften als Standards oder Referenzmaterialien in der chromatographischen Analyse eingesetzt werden, was die Identifizierung und Quantifizierung von Substanzen unterstützt.
Biochemie Enzymhemmung Studien: Pyrazolderivate werden häufig auf ihre Enzymhemmungsaktivitäten untersucht. Diese Verbindung könnte in biochemischen Tests verwendet werden, um die Hemmung von Enzymen zu untersuchen, die für Krankheitswege oder Stoffwechselprozesse relevant sind.
Thermo Fisher Scientific - Pyrazolderivate MDPI - Struktur und Chemie von Pyrazolen MilliporeSigma - Pyrrolderivate Thermo Fisher Scientific - Pyridinderivate
Eigenschaften
IUPAC Name |
diethyl 1-methylpyrazole-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-12(3)11-8(7)10(14)16-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDUGNXQHVPZSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146983 | |
| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10514-60-0 | |
| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)












![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)